Cas no 1564236-24-3 (N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine)
![N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine structure](https://ja.kuujia.com/scimg/cas/1564236-24-3x500.png)
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine 化学的及び物理的性質
名前と識別子
-
- AKOS021404485
- 1564236-24-3
- N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine
- SCHEMBL22557580
- EN300-6497560
-
- インチ: 1S/C12H12ClN5OS/c13-8-3-1-2-7(4-8)9-5-17-10(19-9)6-20-12(16)18-11(14)15/h1-5H,6H2,(H5,14,15,16,18)
- InChIKey: QWMPRGXHSSTZSS-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C1=CN=C(CSC(=N)/N=C(\N)/N)O1
計算された属性
- せいみつぶんしりょう: 309.0451089g/mol
- どういたいしつりょう: 309.0451089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 140Ų
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6497560-0.25g |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine |
1564236-24-3 | 0.25g |
$617.0 | 2023-05-23 | ||
Enamine | EN300-6497560-5.0g |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine |
1564236-24-3 | 5g |
$1945.0 | 2023-05-23 | ||
Enamine | EN300-6497560-0.1g |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine |
1564236-24-3 | 0.1g |
$591.0 | 2023-05-23 | ||
Enamine | EN300-6497560-0.5g |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine |
1564236-24-3 | 0.5g |
$645.0 | 2023-05-23 | ||
Enamine | EN300-6497560-10.0g |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine |
1564236-24-3 | 10g |
$2884.0 | 2023-05-23 | ||
Enamine | EN300-6497560-1.0g |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine |
1564236-24-3 | 1g |
$671.0 | 2023-05-23 | ||
Enamine | EN300-6497560-2.5g |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine |
1564236-24-3 | 2.5g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-6497560-0.05g |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine |
1564236-24-3 | 0.05g |
$563.0 | 2023-05-23 |
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidineに関する追加情報
N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine: A Comprehensive Overview
The compound N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine, with CAS No 1564236-24-3, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a guanidine moiety, a methanimidoyl group, and a sulfanyl-linked oxazole ring substituted with a 3-chlorophenyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.
Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The presence of the 1,3-oxazole ring in this compound adds to its structural diversity and potential bioactivity. The 3-chlorophenyl substitution further enhances the molecule's electronic properties, making it a promising candidate for exploring new therapeutic agents. Researchers have been particularly interested in the compound's ability to act as a scaffold for designing inhibitors of enzymes such as kinases and proteases, which are critical targets in oncology and inflammatory diseases.
The synthesis of N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfanyl and guanidine groups. These steps require precise control over reaction conditions to ensure high yields and purity. The development of efficient synthetic routes for this compound has been a focus of recent research efforts, driven by its potential as a lead compound in drug discovery programs.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease pathways. For instance, studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Additionally, its guanidine moiety contributes to hydrogen bonding capabilities, which are essential for interactions with biological macromolecules such as proteins and nucleic acids. These properties make it an attractive candidate for further exploration in preclinical studies.
From an environmental perspective, the compound's stability and biodegradability are critical factors that must be considered during its development and application. Recent research has focused on evaluating its environmental impact under various conditions, including aqueous solutions and soil systems. Understanding these aspects is crucial for ensuring that the compound can be safely utilized without posing risks to ecosystems or human health.
In conclusion, N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine (CAS No 1564236-24-3) represents a cutting-edge molecule with significant potential in multiple scientific domains. Its unique structure, combined with advancements in synthetic methodologies and biological applications, positions it as a valuable tool for future research and development efforts.
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